1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
Description
Properties
IUPAC Name |
3-benzyl-10,10,12-trimethyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-15-12-21(2,3)22-18-10-7-11-19-20(18)17(15)14-23(19)13-16-8-5-4-6-9-16/h4-12,14,22H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVEOWLOSTJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC4=CC=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which, after several steps, forms the desired azepinoindole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Scientific Research Applications
Medicinal Chemistry
The derivatives of 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole are being investigated for their biological activities , which include:
- Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activity against specific viral strains.
- Anti-inflammatory Effects : Compounds derived from this structure have shown potential in reducing inflammation in various biological models.
- Anticancer Activity : Case studies have demonstrated that modifications of this compound can inhibit the growth of cancer cell lines. For instance, a study highlighted that certain derivatives induced apoptosis in malignant cells while sparing healthy cells .
Biological Research
The compound has been explored for its potential neuroprotective effects. In animal models of neurodegenerative diseases like Alzheimer’s disease, treatment with derivatives of this compound has led to improved cognitive functions and reduced neuroinflammation markers .
Industrial Applications
In addition to its biological significance, 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is utilized in the synthesis of various industrial chemicals such as dyes and pigments. Its unique structure allows it to serve as a building block for more complex organic compounds used in different industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anticancer Screening | Derivatives exhibited potent growth inhibition in cancer cell lines. Structural modifications enhanced activity significantly. |
| Case Study 2 | Neuroprotective Effects | Compound treatment improved cognitive function in Alzheimer's model and reduced neuroinflammation markers. |
| Case Study 3 | Antiviral Activity | Certain derivatives showed efficacy against specific viral infections. |
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses by interacting with cytokine receptors .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Strychnine: An alkaloid used as a pesticide.
The uniqueness of 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is with a molecular weight of approximately 270.38 g/mol. The compound features a complex structure that includes an azepino indole framework.
Synthesis
The synthesis typically involves multi-step reactions, including the Fischer indole synthesis method which allows for the formation of the indole ring system. The process can be optimized for yield and purity through various reaction conditions and purification techniques .
Anticancer Properties
Recent studies have indicated that compounds containing indole structures exhibit promising anticancer properties. For instance, derivatives similar to 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole have been shown to induce apoptosis in cancer cells. A notable study demonstrated that indole-containing compounds could activate caspases -3 and -7, leading to cell death in various cancer cell lines .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research has shown that certain indole derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies reveal that these compounds interact with the active sites of these enzymes through hydrophobic interactions and hydrogen bonding .
Antioxidant Activity
The antioxidant properties of 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole have also been investigated. Indoles are known for their ability to scavenge free radicals and reduce oxidative stress. This activity is essential in preventing cellular damage associated with various diseases .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Cholinesterase Inhibition | Binding to AChE and BChE active sites | |
| Antioxidant | Free radical scavenging |
Study 1: Anticancer Activity
In a study published in 2012, researchers synthesized a series of indole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways .
Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory effects of various indole derivatives. The study found that some compounds showed competitive inhibition against AChE with IC50 values in the low micromolar range. These findings suggest potential therapeutic applications for cognitive disorders .
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole?
The synthesis typically involves multi-step protocols using indole precursors and transition metal catalysts. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can introduce functional groups, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) to isolate intermediates . Benzylation steps may employ benzyl halides under basic conditions, with reaction progress monitored by TLC and NMR spectroscopy .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C/19F NMR : To confirm proton environments and carbon frameworks, as demonstrated for indole derivatives in and .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, with deviations <2 ppm indicating successful synthesis .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in fused heterocycles) .
Q. What solvents and catalysts are optimal for indole functionalization?
Polar aprotic solvents like DMF or acetonitrile enhance reactivity in nucleophilic substitutions. Catalysts such as CuI (for click chemistry) or p-toluenesulfonic acid (for acid-catalyzed condensations) are effective, with yields improved by optimizing reaction times (e.g., 3–12 hours) and temperatures (45–80°C) .
Advanced Questions
Q. How can reaction yields be improved in multicomponent syntheses involving this compound?
Systematic optimization is critical:
- Temperature Control : Heating to 45°C in multicomponent reactions (e.g., indole-formaldehyde-glycine methyl ester systems) increases conversion rates by stabilizing reactive intermediates .
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., proline derivatives) may reduce side reactions .
- Real-Time Monitoring : Use LC-MS or in-situ NMR to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. For example, CDCl3 vs. DMSO-d6 can alter proton environments by 0.1–0.5 ppm. Cross-validation with HRMS (to confirm molecular ions) and IR (to detect unexpected functional groups) is essential . Contaminated samples may require repeated purification (e.g., recrystallization in ethyl acetate/hexane) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., benzylation at N1 vs. C3 positions) by analyzing frontier molecular orbitals .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase domains) to prioritize syntheses, as seen in bisindolylmaleimide studies .
- MD Simulations : Assess stability of indole-protein complexes under physiological conditions to refine binding hypotheses .
Q. What mechanistic insights explain side-product formation during azepino-indole synthesis?
Competing pathways include:
- Over-alkylation : Excess benzyl halide leads to di-benzylated byproducts, detectable by HRMS (e.g., m/z +91 Da increments) .
- Ring-Opening Reactions : Acidic conditions may hydrolyze the azepino ring, forming linear amines; neutral pH and anhydrous solvents mitigate this .
- Oxidative Coupling : Trace oxygen in reactions can dimerize indole units, requiring inert atmospheres (N2/Ar) .
Methodological Notes
- Purification : Always pre-dry silica gel for flash chromatography to prevent hydrolysis of sensitive intermediates .
- Data Reproducibility : Archive NMR raw data (FID files) and HRMS calibration logs to troubleshoot batch-to-batch variability .
- Safety : Handle benzyl halides and boronate esters (e.g., pinacol esters) in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
